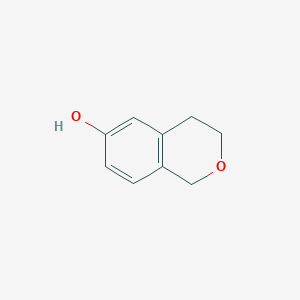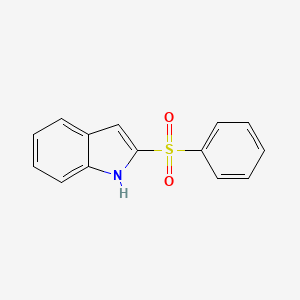
6-Isochromanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isochroman-6-ol is an organic compound belonging to the class of isochromans, which are cyclic benzyl ethers Isochromans are known for their presence in various natural products and synthetic pharmaceuticals due to their unique structural and pharmacological properties
Wissenschaftliche Forschungsanwendungen
Isochroman-6-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Isochroman-6-ol serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures through various chemical transformations.
Biology: In biological research, isochroman-6-ol and its derivatives are studied for their potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Isochroman-6-ol is explored for its pharmacological potential, with research focusing on its ability to modulate biological pathways and its use as a scaffold for drug development.
Industry: In the industrial sector, isochroman-6-ol is utilized in the production of fine chemicals, agrochemicals, and materials with specific functional properties.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Isochroman-6-ol are largely derived from its structure. The oxa-Pictet–Spengler reaction is a common method to construct the isochroman motif, but its scope is largely limited to benzaldehyde derivatives and to electron-rich β-phenylethanols
Molecular Mechanism
The molecular mechanism of Isochroman-6-ol involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isochroman-6-ol can be achieved through several methods, with the oxa-Pictet–Spengler reaction being one of the most straightforward and modular approaches. This reaction typically involves the cyclization of arylethanols and aldehydes in the presence of a catalyst. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the reaction, allowing for the formation of isochroman derivatives under mild conditions (20°C, less than 1 hour) .
Industrial Production Methods: In an industrial setting, the production of isochroman-6-ol may involve the use of recyclable and efficient heterogeneous catalysts. For example, heteropolyacid ionic liquids have been employed to catalyze the oxa-Pictet–Spengler cyclization in green solvents like dimethyl carbonate. This method not only provides high yields but also allows for the catalyst to be reused multiple times without significant loss of activity .
Analyse Chemischer Reaktionen
Types of Reactions: Isochroman-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative transformation of the benzylic carbon is a common reaction, often leading to the formation of functionalized isochromans .
Common Reagents and Conditions:
Oxidation: Electronically tuned nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO), are frequently used as catalysts for the oxidation of isochroman-6-ol.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert isochroman-6-ol into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, to introduce new functional groups into the isochroman ring.
Major Products: The major products formed from these reactions include functionalized isochromans with diverse substituents, which can be further utilized in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of isochroman-6-ol involves its interaction with molecular targets and pathways within biological systems. For instance, the compound may exert its effects by modulating enzyme activity or binding to specific receptors. The hydroxyl group at the sixth position of the isochroman ring plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- Chroman
- Tetrahydropyran
- Isochroman
Each of these compounds has its own set of applications and properties, but the hydroxyl group in isochroman-6-ol makes it particularly versatile for various synthetic and research purposes.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPMZDNYHFWZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412338-41-1 |
Source


|
| Record name | 3,4-dihydro-1H-2-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2383588.png)
![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)




![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)


![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)

